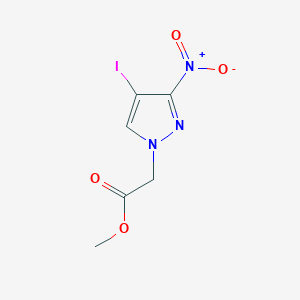

Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position and a nitro group at the 3-position of the pyrazole ring, with a methyl ester group attached to the acetyl side chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole precursor, followed by nitration and esterification reactions. The general steps are as follows:

Iodination: The pyrazole ring is iodinated using iodine or an iodine-containing reagent under acidic conditions.

Nitration: The iodinated pyrazole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.

Esterification: The nitro-iodo pyrazole is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the final ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products Formed

Substitution: Formation of substituted pyrazoles.

Reduction: Formation of amino derivatives.

Oxidation: Formation of oxidized pyrazole derivatives.

Aplicaciones Científicas De Investigación

Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Iodo-1-methyl-1H-pyrazole

- 1-Benzyl-4-iodo-1H-pyrazole

- 1H-pyrazole-1-acetic acid, 4-iodo-, ethyl ester

Uniqueness

Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate is unique due to the presence of both an iodine atom and a nitro group on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Actividad Biológica

Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate, with the CAS number 1354705-51-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its antimicrobial, anti-inflammatory, and enzyme inhibition activities, supported by relevant case studies and research findings.

- Molecular Formula : C₆H₆IN₃O₄

- Molecular Weight : 311.03 g/mol

- Structure : The compound features a pyrazole ring substituted with an iodine atom and a nitro group, which are critical for its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has been evaluated against various bacterial and fungal strains.

Case Study Findings :

- In vitro tests demonstrated that compounds containing the pyrazole moiety exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a related pyrazole compound showed inhibition zones ranging from 12 to 16 mm against specific fungal strains such as Aspergillus niger and Penicillium digitatum .

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Pyrazole Derivative | Aspergillus niger | 15 |

| Pyrazole Derivative | Penicillium digitatum | 14 |

2. Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties. This compound may act through the inhibition of cyclooxygenase enzymes (COX), similar to other pyrazole derivatives like celecoxib.

Research Insights :

- A comparative study indicated that pyrazole derivatives have shown to reduce inflammation in animal models significantly. The mechanism involves the suppression of prostaglandin synthesis, which is pivotal in mediating inflammatory responses .

3. Enzyme Inhibition Activity

The compound has also been assessed for its ability to inhibit various enzymes, notably alpha-amylase.

Experimental Results :

- The alpha-amylase inhibition activity was evaluated using a colorimetric method. The IC₅₀ value for this compound was found to be significantly lower than that of acarbose, a standard alpha-amylase inhibitor. This suggests a potent inhibitory effect on carbohydrate digestion .

| Compound | IC₅₀ (mg/mL) | Comparison |

|---|---|---|

| This compound | 0.12 | More potent than acarbose (0.26) |

| Acarbose | 0.26 | Standard control |

The biological activities of this compound can be attributed to its structural features:

- Nitro Group : Enhances electron-withdrawing capacity, increasing reactivity towards biological targets.

- Iodine Atom : May play a role in enhancing lipophilicity and membrane permeability, facilitating better interaction with cellular targets.

Propiedades

IUPAC Name |

methyl 2-(4-iodo-3-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O4/c1-14-5(11)3-9-2-4(7)6(8-9)10(12)13/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXPHDGZJYDNNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C(=N1)[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.